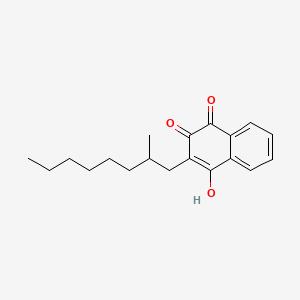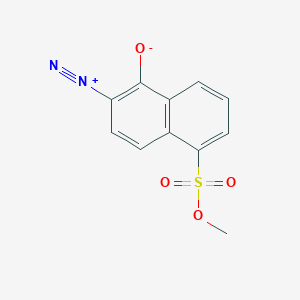
9H-carbazole;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole; 2,4,6-trinitrophenol is a compound with the molecular formula C18H12N4O7 and a molecular weight of 396.31 g/mol It is a combination of two distinct chemical entities: 9H-carbazole and 2,4,6-trinitrophenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole derivatives often involves the use of electrophilic aromatic substitution reactions. For instance, 9H-carbazole can be functionalized at various positions using reagents like n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) under specific conditions
Industrial Production Methods: Industrial production of 9H-carbazole derivatives typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: 9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of aminophenols. Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution reactions are common for 9H-carbazole. Reagents like halogens, sulfonic acids, and nitro compounds can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: 2,4,6-triaminophenol.
Substitution: 3,6-dibromo-9H-carbazole.
Applications De Recherche Scientifique
9H-carbazole; 2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-carbazole; 2,4,6-trinitrophenol involves its interaction with various molecular targets. For instance, carbazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, generating reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
9H-Fluorene: Similar in structure but lacks the nitrogen atom present in carbazole.
Dibenzothiophene: Contains sulfur instead of nitrogen, leading to different chemical properties.
Dibenzofuran: Similar aromatic structure but with an oxygen atom instead of nitrogen.
Uniqueness: 9H-carbazole; 2,4,6-trinitrophenol is unique due to the presence of both carbazole and trinitrophenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
24171-69-5 |
|---|---|
Formule moléculaire |
C18H12N4O7 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
9H-carbazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H9N.C6H3N3O7/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8,13H;1-2,10H |
Clé InChI |
FADRGCWXNPAFBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


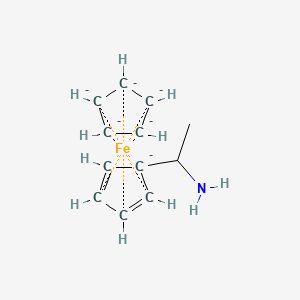
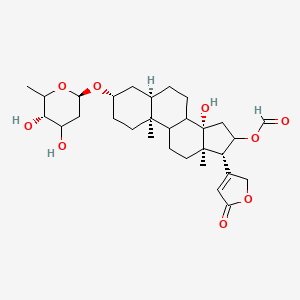
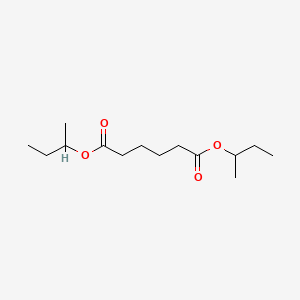
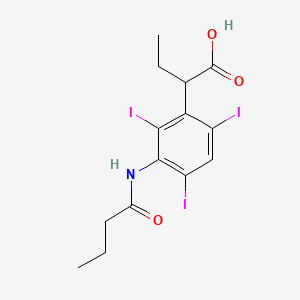

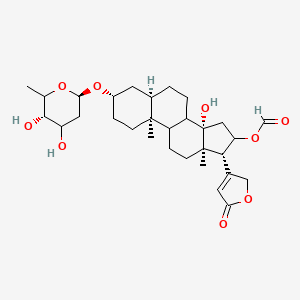

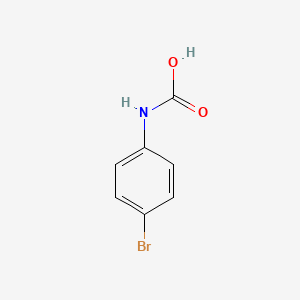

![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)

![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
